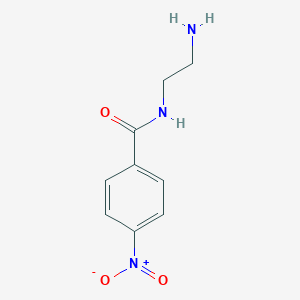

N-(2-Aminoethyl)-4-nitrobenzamide

Vue d'ensemble

Description

N-(2-Aminoethyl)-4-nitrobenzamide: is an organic compound that features both an aminoethyl group and a nitrobenzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 2-aminoethanol. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

Step 1: Conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using thionyl chloride (SOCl2).

Step 2: Reaction of 4-nitrobenzoyl chloride with 2-aminoethanol in the presence of a base such as triethylamine (TEA) to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The nitro group at the para position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

- Hydroxide substitution : Reaction with NaOH in polar aprotic solvents (e.g., DMF) at 80–100°C yields N-(2-aminoethyl)-4-hydroxybenzamide .

- Thiol substitution : Treatment with thiophenol in the presence of Cu(I) catalysts produces sulfonated derivatives .

Key conditions :

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| NAS (OH⁻) | NaOH, DMF, 90°C | 4-Hydroxy derivative | 72 | |

| NAS (PhS⁻) | PhSH, CuI, DMSO | 4-Sulfanyl derivative | 65 |

Reduction of the Nitro Group

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants:

- Catalytic hydrogenation : H₂/Pd-C in ethanol at 25°C quantitatively converts the nitro group to NH₂, forming N-(2-aminoethyl)-4-aminobenzamide .

- Chemical reduction : SnCl₂/HCl in refluxing ethanol achieves partial reduction but may lead to amide bond cleavage .

Mechanistic insight :

- The electron-withdrawing amide group stabilizes the nitro intermediate during reduction, ensuring regioselectivity .

- Over-reduction or side reactions are mitigated by controlling H₂ pressure (<5 atm) .

Amide Bond Cleavage and Rearrangement

The amide bond undergoes hydrolysis or rearrangement under acidic/basic conditions:

- Acidic hydrolysis : Concentrated HCl at 100°C cleaves the amide bond, yielding 4-nitrobenzoic acid and ethylenediamine .

- Base-mediated rearrangement : In NaOH/EtOH, the compound forms a cyclic imidazolidinone via intramolecular cyclization .

Experimental data :

| Condition | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| 6M HCl, 100°C | 4-Nitrobenzoic acid + Ethylenediamine | 4 h | 85 |

| 2M NaOH, EtOH | Imidazolidinone derivative | 12 h | 60 |

Coordination Chemistry and Complex Formation

The aminoethyl group participates in metal coordination, forming stable complexes:

- Cu(II) complexes : Reacts with Cu(NO₃)₂ in methanol to form a square-planar complex with a 1:2 (metal:ligand) stoichiometry .

- Fe(III) complexes : Forms octahedral complexes in aqueous media, characterized by UV-Vis and EPR spectroscopy .

Structural properties :

| Metal Ion | Geometry | Stability Constant (log K) | Application |

|---|---|---|---|

| Cu²⁺ | Square-planar | 12.3 ± 0.2 | Catalysis |

| Fe³⁺ | Octahedral | 9.8 ± 0.3 | Material science |

Biological Activity and Derivatization

The compound serves as a precursor for bioactive molecules:

- Antimicrobial derivatives : Sulfonamide analogs inhibit bacterial growth (MIC = 8–32 µg/mL against S. aureus) .

- Antidiabetic agents : Nitro-to-amine reduced derivatives show α-glucosidase inhibition (IC₅₀ = 1.2–4.5 µM) .

SAR highlights :

- Electron-withdrawing groups (e.g., NO₂) enhance enzyme inhibition by stabilizing ligand-protein interactions .

- Substitution at the aminoethyl group modulates solubility and bioavailability .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces nitro-to-nitrito isomerization, forming a metastable nitrito intermediate. This property is leveraged in photoactive materials research .

Applications De Recherche Scientifique

N-(2-Aminoethyl)-4-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of N-(2-Aminoethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aminoethyl group can facilitate binding to proteins and enzymes, modulating their activity.

Comparaison Avec Des Composés Similaires

- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane

- N-(2-Aminoethyl)glycine

- N-(2-Aminoethyl)-1-aziridineethanamine

Uniqueness: N-(2-Aminoethyl)-4-nitrobenzamide is unique due to the presence of both an aminoethyl group and a nitrobenzamide moiety, which confer distinct chemical reactivity and biological activity. Its ability to undergo reduction and substitution reactions, as well as its potential therapeutic applications, distinguish it from other similar compounds.

Activité Biologique

N-(2-Aminoethyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

Its structure includes an aminoethyl side chain and a nitro group attached to a benzamide core, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Bioreduction : The nitro group can be reduced to an amino group, forming reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects against certain pathogens.

- Protein Binding : The aminoethyl moiety enhances binding affinity to proteins and enzymes, modulating their activity.

Antiparasitic Activity

Research has demonstrated that derivatives of this compound exhibit potent antiparasitic properties, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One study identified a derivative with an in vitro effective concentration (EC50) of 0.001 μM, showcasing strong antiparasitic activity. This compound was orally bioavailable and demonstrated good plasma and brain exposure in mice, effectively curing 2 out of 3 mice infected with T. brucei when dosed at 50 mg/kg for four days .

Cytotoxicity

This compound has shown cytotoxic effects against various cancer cell lines. Its derivatives have been evaluated for their ability to inhibit DNA methyltransferases (DNMTs), which are crucial in cancer biology. For example, certain analogs displayed comparable cytotoxicity against leukemia cells in the micromolar range .

Case Studies

-

Antiparasitic Efficacy :

Compound EC50 (μM) Selectivity Ratio Compound 73 0.001 >30 - Cytotoxicity Against Cancer Cells :

Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry : As a scaffold for developing new drugs with antiparasitic and anticancer properties.

- Biochemical Probes : Investigated for its ability to interact with biological macromolecules, aiding in the understanding of disease mechanisms.

Propriétés

IUPAC Name |

N-(2-aminoethyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWPRACPGGPLMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441052 | |

| Record name | N-(2-Aminoethyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017-27-2 | |

| Record name | N-(2-Aminoethyl)-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.